molecular formula C14H13N5O2S B11052131 N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11052131
M. Wt: 315.35 g/mol
InChI Key: HESGLCUOEPSNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-PHENYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes an isoxazole ring, a phenyl group, and a triazole ring connected via a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-2-PHENYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The isoxazole and triazole rings are then coupled to a phenyl group through a sulfanyl linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The phenyl and isoxazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl or isoxazole compounds.

Scientific Research Applications

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-PHENYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: Utilized in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5-METHYL-3-ISOXAZOLYL)-2-PHENYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is largely dependent on its interaction with molecular targets. The compound may:

    Inhibit Enzymes: By binding to the active site or allosteric sites, thereby modulating enzymatic activity.

    Interact with Receptors: Acting as an agonist or antagonist to influence cellular signaling pathways.

    Disrupt Cellular Processes: Through interactions with nucleic acids or proteins, affecting processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-METHYL-3-ISOXAZOLYL)-2-PHENYLACETAMIDE: Lacks the triazole ring and sulfanyl linkage.

    N~1~-(3-ISOXAZOLYL)-2-PHENYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE: Lacks the methyl group on the isoxazole ring.

    N~1~-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE: Lacks the phenyl group.

Uniqueness

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-PHENYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both isoxazole and triazole rings, along with the sulfanyl linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C14H13N5O2S/c1-9-7-11(18-21-9)16-14(20)13(10-5-3-2-4-6-10)22-12-8-15-19-17-12/h2-8,13H,1H3,(H,15,17,19)(H,16,18,20)

InChI Key

HESGLCUOEPSNET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NNN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.